

4-Nitrostyrene: A Technical Guide for Chemical Research and Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitrostyrene

Cat. No.: B089597

[Get Quote](#)

Introduction: **4-Nitrostyrene**, also known as 1-ethenyl-4-nitrobenzene, is a nitroaromatic compound featuring a styrene backbone with a nitro group substituted at the para position of the phenyl ring.[1] This arrangement of functional groups makes it a valuable and versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group, conjugated with the vinyl group, activates the molecule for a variety of chemical transformations, most notably nucleophilic additions.[2][3] Consequently, **4-nitrostyrene** serves as a crucial building block for the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] Its derivatives have garnered significant attention in medicinal chemistry, particularly as precursors to biologically active compounds and as enzyme inhibitors.[4][5] This guide provides an in-depth overview of its chemical properties, synthesis, key reactions, and applications in drug discovery.

Molecular Structure and Identifiers

4-Nitrostyrene is an organic compound that typically appears as a light yellow to yellow crystalline solid or lump.[1][6] It is soluble in organic solvents such as ether, methanol, chloroform, and ethanol but is insoluble in water.[7]

- CAS Number: 100-13-0[7]
- Molecular Formula: $C_8H_7NO_2$ [1]
- IUPAC Name: 1-ethenyl-4-nitrobenzene[1]

- Synonyms: p-Nitrostyrene, 1-Nitro-4-vinylbenzene, 4-Vinylnitrobenzene[1]
- SMILES: C=Cc1ccc(cc1)[N+](=O)[O-][1]
- InChI Key: YFZHODLXYNDBSM-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

The key physical and chemical properties of **4-nitrostyrene** are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic procedures.

Property	Value	Reference(s)
Molecular Weight	149.15 g/mol	[1]
Melting Point	20 °C	[7]
Boiling Point	120 °C at 10 mmHg	[7]
Density	1.163 g/cm ³	[7]
Refractive Index	1.6045	[7]
Appearance	Light yellow to yellow powder to lump	[6]
Solubility	Soluble in ether, methanol, chloroform, ethanol; Insoluble in water	[7]
Mass Spectrometry (GC-MS)	Top peak at m/z 149	[8]
Infrared (IR) Spectra	Available via spectral databases	[8][9]
¹ H and ¹³ C NMR Spectra	Available via spectral databases	[1][8]

Synthesis of 4-Nitrostyrene

The most common and historically significant method for synthesizing β -nitrostyrenes is the Henry reaction, also known as the nitroaldol reaction.[10][11] This reaction involves the base-

catalyzed condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration of the intermediate β -nitro alcohol to yield the nitroalkene.^{[10][11]}

Experimental Protocol: Synthesis via Henry Reaction

This protocol is adapted from the general procedure for the synthesis of nitrostyrenes using 4-nitrobenzaldehyde and nitromethane.

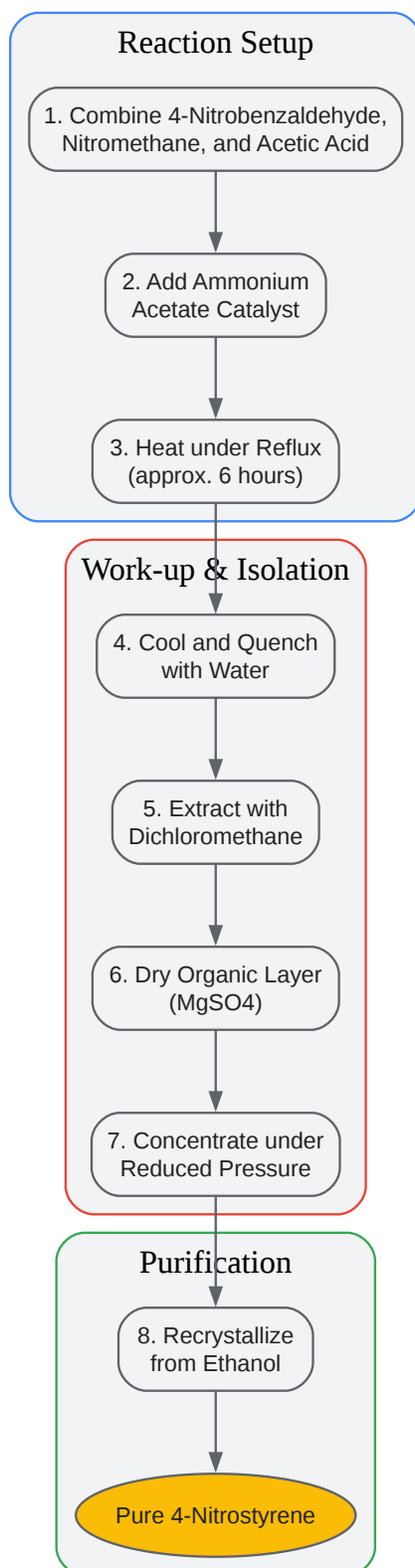
Materials:

- 4-Nitrobenzaldehyde
- Nitromethane
- Ammonium acetate
- Glacial acetic acid
- Dichloromethane
- Water
- Magnesium sulfate

Procedure:

- To a solution of ammonium acetate (6.8 mmol) in glacial acetic acid (4 mL), add nitromethane (19.6 mmol).^[2]
- Add 4-nitrobenzaldehyde (3.24 mmol) to the mixture.^[2]
- Heat the resulting mixture under reflux for approximately 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).^{[2][12]}
- After the reaction is complete, allow the mixture to cool to room temperature.^[2]
- Add water (40 mL) to the reaction mixture to precipitate the crude product.^[2]
- Extract the product into dichloromethane (3 x 30 mL).^[2]

- Combine the organic layers and dry over anhydrous magnesium sulfate.[\[2\]](#)
- Concentrate the solution under reduced pressure to yield the crude **4-nitrostyrene**.[\[2\]](#)
- The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[\[10\]](#)



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **4-nitrostyrene**.

Key Reactions and Applications in Drug Development

The polarized nature of the carbon-carbon double bond in **4-nitrostyrene** makes it an excellent Michael acceptor.^[3] This reactivity is widely exploited in organic synthesis to form new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of molecular scaffolds.

The Michael Addition Reaction

The Michael addition, or conjugate addition, of nucleophiles to **4-nitrostyrene** is a cornerstone of its synthetic utility.^[2] This reaction allows for the introduction of various functional groups, which is a critical step in the synthesis of complex molecules, including pharmaceutical agents.^[13]

Experimental Protocol: Michael Addition of a 1,3-Dicarbonyl Compound

This protocol describes a general, environmentally benign procedure for the Michael addition of a 1,3-dicarbonyl compound to a nitrostyrene under solvent-free conditions.

Materials:

- **4-Nitrostyrene**
- 1,3-Dicarbonyl compound (e.g., dimedone or 1,3-cyclopentanedione)
- Mortar and pestle

Procedure:

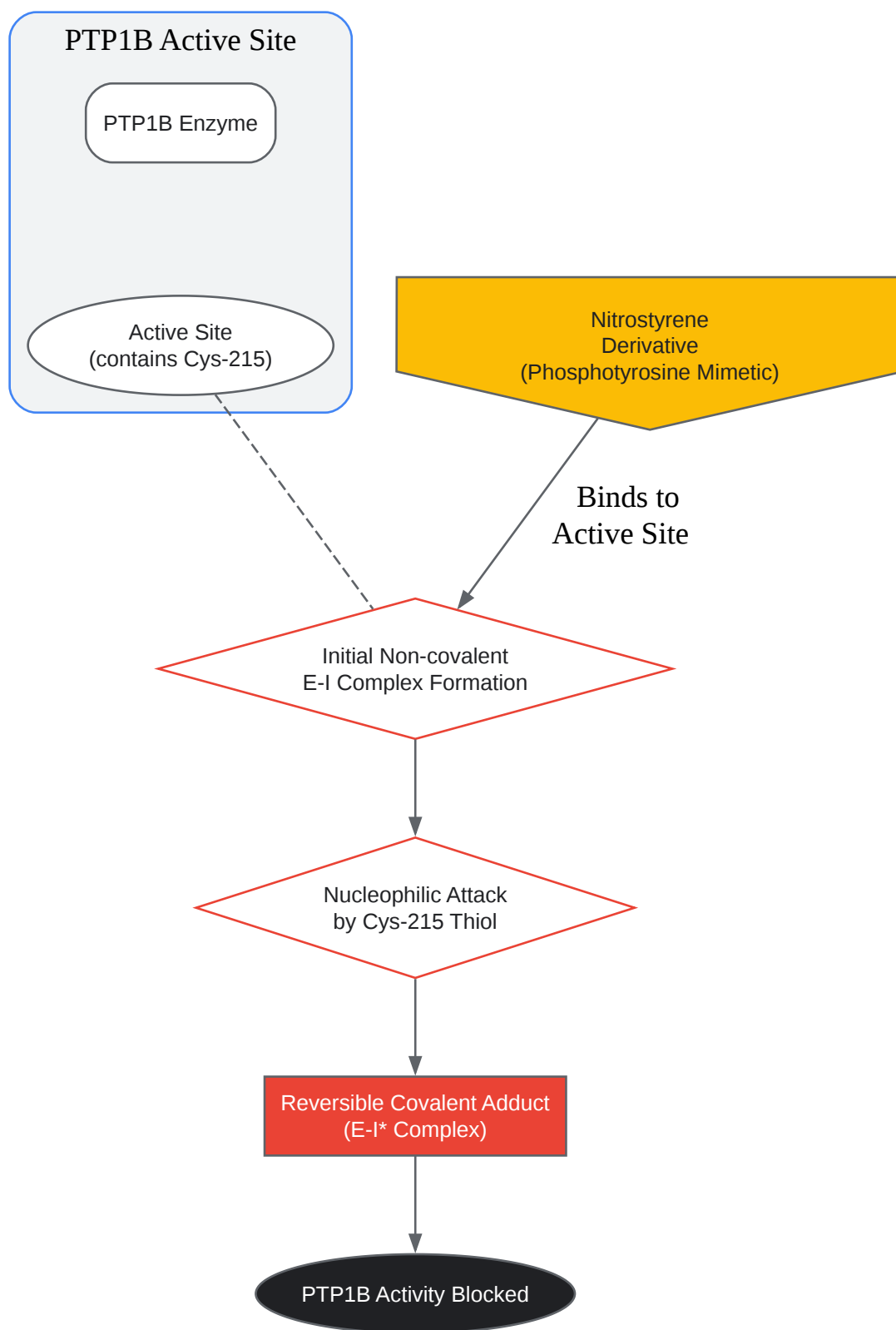
- Place **4-nitrostyrene** (0.1 mmol) and the 1,3-dicarbonyl compound (0.1 mmol) in a mortar.^[13]
- Grind the two solids together vigorously with a pestle for approximately 10-15 minutes at room temperature.^[13]

- The reaction progress can be monitored by TLC. In many cases, the reaction goes to completion, yielding the product in high purity.[13]
- If necessary, the resulting product can be purified by simple washing or recrystallization, often avoiding the need for column chromatography.[13]

Role as a Precursor in Drug Discovery: PTP1B Inhibition

Derivatives of nitrostyrene have been identified as potent inhibitors of various enzymes, highlighting their potential in drug development.[14] One notable target is Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that is a negative regulator in insulin signaling pathways and is considered a therapeutic target for type 2 diabetes and other metabolic diseases.[14][15]

Nitrostyrene derivatives act as phosphotyrosine mimetics.[4] They are believed to inhibit PTP1B through a slow-binding mechanism that involves the formation of a reversible, covalent adduct with a key cysteine residue (Cys-215) in the enzyme's active site.[4][15] This interaction blocks the enzyme's catalytic activity.



[Click to download full resolution via product page](#)

Caption: Mechanism of PTP1B inhibition by a nitrostyrene derivative.

Conclusion

4-Nitrostyrene is a high-value chemical intermediate with significant applications in both industrial and academic research. Its straightforward synthesis and versatile reactivity, particularly as a Michael acceptor, make it an indispensable tool for organic chemists. For professionals in drug discovery, the nitrostyrene scaffold serves as a promising starting point for the development of novel therapeutics, especially enzyme inhibitors. A thorough understanding of its properties and reaction protocols is essential for leveraging its full potential in creating complex and biologically active molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-nitrostyrene | C₈H₇NO₂ | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 2. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. trans-Beta-nitrostyrene derivatives as slow-binding inhibitors of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-NITROSTYRENE | 100-13-0 [chemicalbook.com]
- 8. 1-Ethenyl-4-nitrobenzene | C₈H₇NO₂ | CID 7481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Henry Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. BJOC - Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method [beilstein-journals.org]

- 14. Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy- β -Nitrostyrene Derivatives as Candidate PTP1B Inhibitor [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [4-Nitrostyrene: A Technical Guide for Chemical Research and Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089597#4-nitrostyrene-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com